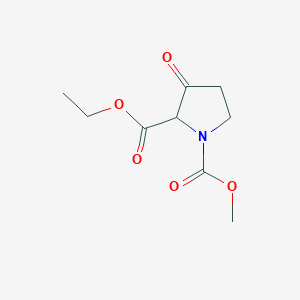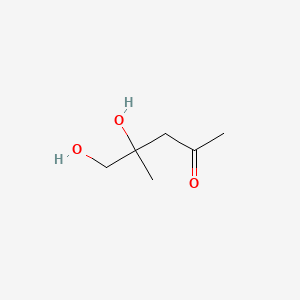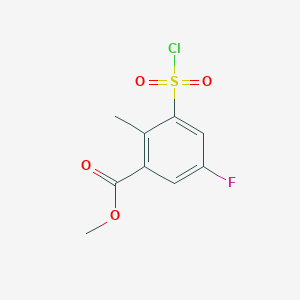
Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate typically involves the chlorosulfonation of methyl 5-fluoro-2-methylbenzoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Tin(II) chloride in the presence of hydrochloric acid is commonly used for the reduction of the chlorosulfonyl group.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of potential drug candidates. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules by introducing sulfonyl groups, which can alter the chemical and biological properties of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Chlorosulfonyl isocyanate: This compound also contains a chlorosulfonyl group and is used as a reagent in organic synthesis.
6-Chlorosulfonylbenzoxazolin-2-ones: These compounds are synthesized from benzoxazolin-2-one and have similar reactivity due to the presence of the chlorosulfonyl group.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl ester group on the benzene ring. The fluorine atom can enhance the biological activity and metabolic stability of the compound, while the methyl ester group provides additional reactivity for further chemical modifications.
Eigenschaften
Molekularformel |
C9H8ClFO4S |
|---|---|
Molekulargewicht |
266.67 g/mol |
IUPAC-Name |
methyl 3-chlorosulfonyl-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO4S/c1-5-7(9(12)15-2)3-6(11)4-8(5)16(10,13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
AFLNXSDNAKSPTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



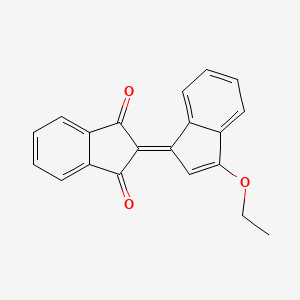
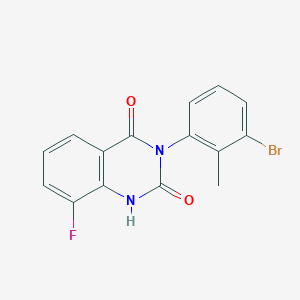

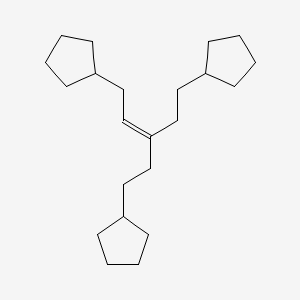
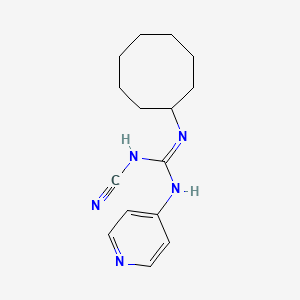
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
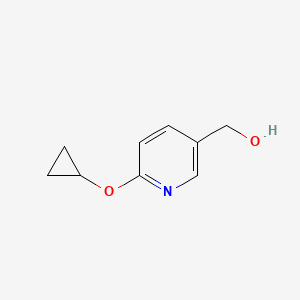
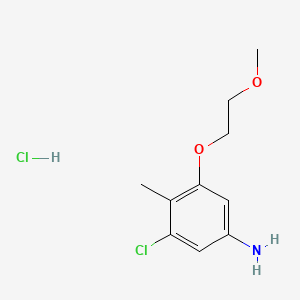
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

